molecular formula C11H9NO4S B14348328 Ethyl 2-nitro-1-benzothiophene-3-carboxylate CAS No. 92539-86-1

Ethyl 2-nitro-1-benzothiophene-3-carboxylate

Katalognummer: B14348328
CAS-Nummer: 92539-86-1
Molekulargewicht: 251.26 g/mol
InChI-Schlüssel: ZHERUEHGPHSSRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-nitro-1-benzothiophene-3-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-nitro-1-benzothiophene-3-carboxylate typically involves the nitration of 1-benzothiophene-3-carboxylate followed by esterification. One common method includes the reaction of 1-benzothiophene-3-carboxylic acid with nitric acid to introduce the nitro group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-nitro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-nitro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-nitro-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzothiophene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-amino-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-nitro-1-benzothiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-Nitro-1-benzothiophene-3-carboxylic acid: Similar structure but without the ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and ester groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Eigenschaften

CAS-Nummer

92539-86-1

Molekularformel

C11H9NO4S

Molekulargewicht

251.26 g/mol

IUPAC-Name

ethyl 2-nitro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H9NO4S/c1-2-16-11(13)9-7-5-3-4-6-8(7)17-10(9)12(14)15/h3-6H,2H2,1H3

InChI-Schlüssel

ZHERUEHGPHSSRG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.